4-amino-1-benzylcyclohexan-1-ol
CAS No.: 1520057-26-4
Cat. No.: VC11576059
Molecular Formula: C13H19NO
Molecular Weight: 205.3
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1520057-26-4 |
|---|---|
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Amino-1-benzylcyclohexan-1-ol (C₁₃H₁₉NO) consists of a cyclohexanol backbone substituted with a benzyl group at the 1-position and an amino group at the 4-position. The compound’s stereochemistry remains unspecified in available literature, though analogous cyclohexanol derivatives often exhibit cis-trans isomerism depending on synthetic conditions . Key structural parameters inferred from related compounds include:
| Property | Value (Estimated) | Basis for Estimation |
|---|---|---|
| Molecular Weight | 205.30 g/mol | C₁₃H₁₉NO stoichiometry |
| LogP (Partition Coeff.) | ~2.8 | Comparative analysis |
| pKa (Amino Group) | ~10.5 | Cyclohexylamine analogs |
The benzyl group enhances lipophilicity, while the amino and hydroxyl groups introduce hydrogen-bonding capacity, suggesting dual polar/apolar solubility characteristics .
Synthetic Methodologies
Grignard Reaction-Based Approaches
Although no direct synthesis of 4-amino-1-benzylcyclohexan-1-ol is documented, the preparation of 1-benzylcyclohexan-1-ol (CAS 1944-01-0) via Grignard reactions provides a foundational pathway . For example, benzyl bromide reacts with magnesium in tetrahydrofuran (THF) to form a benzylmagnesium bromide intermediate, which subsequently reacts with cyclohexanone to yield 1-benzylcyclohexan-1-ol at 90% yield . Adapting this method, introducing an amino group could involve:
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Protection-Deprotection Strategies: Temporarily masking the hydroxyl group during nitration or amination steps.
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Reductive Amination: Reacting cyclohexanone derivatives with ammonia or amines under reducing conditions .
A patent describing transaminase-mediated synthesis of (1R,4R)-4-substituted cyclohexane-1-amines suggests enzymatic routes could achieve stereoselective amination .
Physicochemical Properties
Thermal Stability and Phase Behavior
Data from 1-benzylcyclohexan-1-ol (CAS 1944-01-0) indicates a boiling point of 299.9°C at 760 mmHg and a flash point of 118.2°C . The amino group in 4-amino-1-benzylcyclohexan-1-ol may lower thermal stability due to increased polarity and hydrogen bonding.
Solubility and Partitioning
The compound’s logP (estimated ~2.8) aligns with 4-benzylcyclohexan-1-ol (logP 2.78) , suggesting moderate lipid solubility. The amino group enhances water solubility relative to non-aminated analogs, though protonation state (pH-dependent) will significantly influence partitioning .
Pharmacological and Industrial Applications
Industrial Uses
Cyclohexanol derivatives serve as intermediates in polymer production and fragrance synthesis . The amino group’s nucleophilicity positions 4-amino-1-benzylcyclohexan-1-ol as a candidate for epoxy curing agents or pharmaceutical intermediates .
Analytical Characterization
Spectroscopic Profiling
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NMR: Expected signals include δ 1.2–2.1 ppm (cyclohexyl CH₂), δ 4.5–5.0 ppm (benzylic CH₂), and δ 3.5–4.0 ppm (OH and NH₂ groups) .
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MS: Molecular ion peak at m/z 205.3 (M⁺) with fragmentation patterns resembling 1-benzylcyclohexan-1-ol .
Chromatographic Methods
Reverse-phase HPLC using C18 columns and acetonitrile/water gradients (0.1% formic acid) would likely resolve this compound, as demonstrated for 4-benzylcyclohexan-1-ol .
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